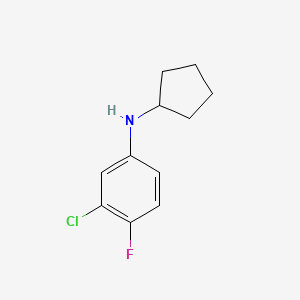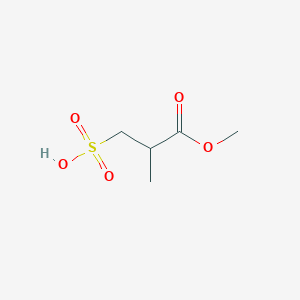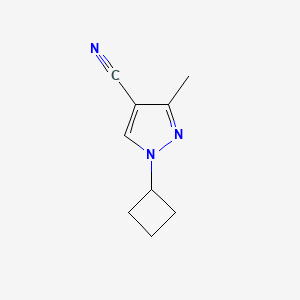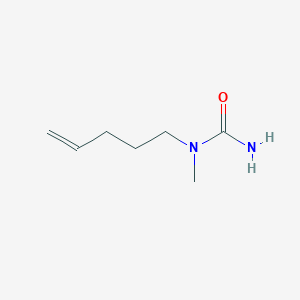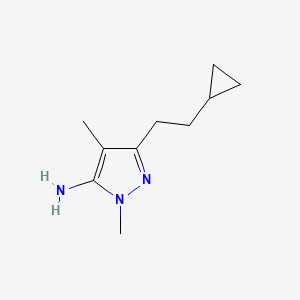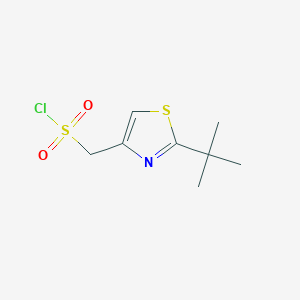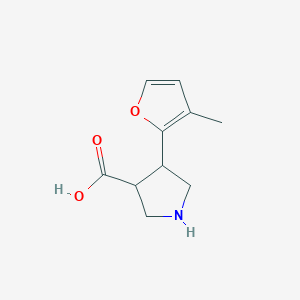
2-Ethyl-2-methylhex-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methylhex-4-ynal is an organic compound with the molecular formula C9H14O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylhex-4-ynal typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 2-methyl-3-butyn-2-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic processes. One such method involves the use of palladium catalysts to facilitate the coupling of ethyl and methyl groups with a hex-4-ynal backbone. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylhex-4-ynal undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
2-Ethyl-2-methylhex-4-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylhex-4-ynal involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in addition reactions with nucleophiles. This reactivity is exploited in various synthetic pathways to produce desired products.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-hexynal: Similar in structure but with different substituents.
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-Ethyl-2-methylhex-4-ynal.
2-Ethyl-4-methylimidazole: Another compound with similar functional groups but different applications.
Uniqueness
This compound is unique due to its specific combination of ethyl and methyl groups attached to an alkyne backbone. This structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-ethyl-2-methylhex-4-ynal |
InChI |
InChI=1S/C9H14O/c1-4-6-7-9(3,5-2)8-10/h8H,5,7H2,1-3H3 |
InChI Key |
KUEBVJSANMTFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC#CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13276507.png)
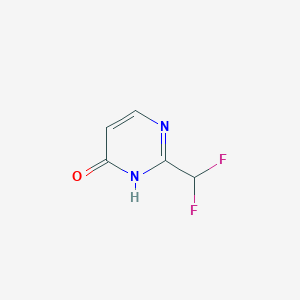
![1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13276522.png)
![4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13276532.png)
![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
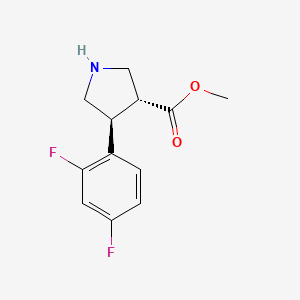
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B13276552.png)
